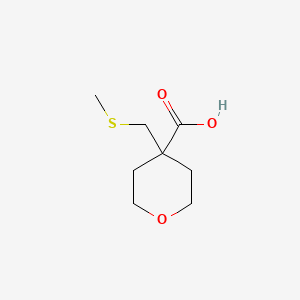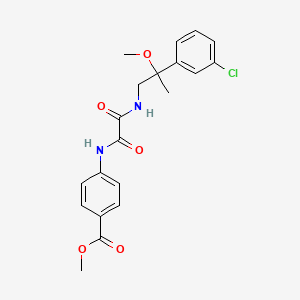
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is an organic compound with a chemical formula C8H14O3S. It is a derivative of carboxylic acid, which is a class of organic compounds where a carbon atom is bonded to an oxygen atom by a double bond and to a hydroxyl group by a single bond .
Molecular Structure Analysis
The molecular weight of this compound is 190.26 . The InChI code is 1S/C8H14O3S/c1-12-6-8(7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of chemical reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A study by Clerici, Gelmi, and Pocar (1999) discusses the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones, which are used as starting materials for the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This represents an application in creating new molecular structures potentially useful in various fields of chemistry and pharmacology (Clerici, Gelmi, & Pocar, 1999).
Development of Metal-Organic Systems
- Research by Dai et al. (2009) on the construction of copper metal–organic systems mentions the use of similar compounds. These systems have applications in material science, particularly in developing new types of catalysts and sensors (Dai et al., 2009).
Electrocatalytic Applications
- Kashiwagi et al. (1991) describe the use of similar compounds in the electrocatalytic oxidation of thiols. This indicates potential applications in electrochemistry, especially for sensors and catalysis processes (Kashiwagi et al., 1991).
Catalysis in Organic Reactions
- A study by Molnár et al. (2003) involving the alkylation of benzene with cyclic ethers in superacidic media explores the use of related compounds as catalysts in organic synthesis. This application is significant in the chemical industry for the production of various organic compounds (Molnár et al., 2003).
Hydrogen Bond Study in Organic Salts
- Jin et al. (2014) investigate the hydrogen-bonding in organic acid-base adducts involving similar chemical structures. Such studies are crucial in understanding molecular interactions and designing novel materials (Jin et al., 2014).
Development of Fuel Cell Materials
- Research by Matsumoto, Higashihara, and Ueda (2009) on sulfonated poly(ether sulfone)s for fuel cell applications highlights the potential of related compounds in the development of advanced materials for energy technology (Matsumoto, Higashihara, & Ueda, 2009).
Safety and Hazards
The safety information for 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid indicates that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-(methylsulfanylmethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-12-6-8(7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDQJFNODGGBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)
![[4-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2904213.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2904214.png)
![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)


![Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2904222.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2904225.png)

![1-[1-(Hydroxymethyl)cyclopropyl]pyrrole-2,5-dione](/img/structure/B2904230.png)

